Differentiation via Top-Ranked in Vitro Antiviral Activity Among Co-Isolated Compounds
Woodorien was the most potent inhibitor of HSV-1 among the six compounds (Woodorien plus five known compounds) isolated from the bioactive EtOAc-soluble fraction of Woodwardia orientalis [1]. While the original publication does not provide IC50 values for Woodorien or the other five isolated compounds, the rank-order potency is a crucial differentiator. It demonstrates that within the context of this specific plant's chemical arsenal, Woodorien is the primary contributor to the observed anti-HSV-1 effect, not a minor or non-active component [1].
| Evidence Dimension | Rank-order inhibitory activity against HSV-1 |
|---|---|
| Target Compound Data | Ranked #1 (most potent) |
| Comparator Or Baseline | Five other co-isolated, known compounds (Ranked #2-6) |
| Quantified Difference | Qualitative rank-order superiority (no IC50 data available) |
| Conditions | In vitro plaque reduction assay against HSV-1 using Vero cells [1] |
Why This Matters
This rank-order differentiation confirms that Woodorien is the active principle of interest from W. orientalis, not an inert or secondary metabolite, justifying its selection over a crude extract or other co-occurring compounds.
- [1] Xu, H.X., Kadota, S., Kurokawa, M., Shiraki, K., Matsumoto, T., Namba, T. (1993). Isolation and structure of woodorien, a new glucoside having antiviral activity, from Woodwardia orientalis. Chemical and Pharmaceutical Bulletin, 41(10), 1803-1806. View Source
